N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a thiadiazole ring, an azetidine ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization with a suitable oxidizing agent such as hydrogen peroxide.
Synthesis of the Azetidine Ring: The azetidine ring can be formed by reacting an appropriate β-lactam precursor with a base like sodium hydride in the presence of a solvent such as tetrahydrofuran (THF).
Coupling of the Rings: The thiadiazole and azetidine intermediates are then coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Pyridine Carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives.
Hydrolysis: Pyridine-3-carboxylic acid and corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. The thiadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide: Lacks the azetidine ring, which may affect its biological activity and chemical reactivity.
N-(1,3,4-Thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide: Similar structure but without the methyl group on the thiadiazole ring, potentially altering its properties.
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzoic acid: Contains a benzoic acid moiety instead of pyridine, which may influence its interaction with biological targets.
Uniqueness
N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to its combination of a thiadiazole ring, an azetidine ring, and a pyridine carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-8-15-16-12(19-8)17-6-10(7-17)14-11(18)9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQYAISYIMMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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